
4-Bromo-2-(carboxymethoxy)benzoic acid
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Overview
Description
4-Bromo-2-(carboxymethoxy)benzoic acid is a brominated benzoic acid derivative featuring a carboxymethoxy (–OCH₂COOH) substituent at the ortho position relative to the carboxylic acid group. This compound combines the electronic effects of bromine (electron-withdrawing) and the carboxymethoxy group (polar and acidic), making it a versatile intermediate in organic synthesis and pharmaceutical research.
The carboxymethoxy group enhances solubility in polar solvents compared to simpler bromobenzoic acids (e.g., 4-bromobenzoic acid), which are sparingly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(carboxymethoxy)benzoic acid can be achieved through several methods. One common approach involves the bromination of 2-(carboxymethoxy)benzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires a solvent like acetic acid and a catalyst such as iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(carboxymethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carboxymethoxy group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzoic acid derivatives.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions result in the formation of hydrogenated benzoic acid derivatives .
Scientific Research Applications
4-Bromo-2-(carboxymethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(carboxymethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxymethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Analogues :
4-Bromobenzoic Acid (CAS 586-76-5) : Lacks the carboxymethoxy group, leading to lower polarity and reduced solubility in aqueous media. It is widely used as a building block in pharmaceuticals .
5-Bromo-2-methoxybenzoic Acid (CAS 2476-35-9) : Methoxy substituent at the ortho position instead of carboxymethoxy. The methoxy group is less polar, resulting in weaker acidity (higher pKa) compared to the carboxymethoxy derivative .
4-Bromo-2-(cyanomethyl)benzoic Acid (CAS 942935-70-8): Contains a cyanomethyl group, which introduces nitrile functionality. This group is electron-withdrawing but less acidic than carboxymethoxy, altering reactivity in nucleophilic substitutions .
Substituent Position Impact :
- Ortho vs. Para Substituents : The ortho-carboxymethoxy group in the target compound induces steric hindrance and electronic effects distinct from para-substituted analogues. For example, 4-bromo-2-chloro-6-methylbenzoic acid (CAS 2476-35-9) exhibits different reactivity due to the chloro and methyl groups at adjacent positions .
- Electron-Withdrawing Effects : The carboxymethoxy group’s electron-withdrawing nature increases the acidity of the benzoic acid moiety (lower pKa) compared to methoxy or methyl substituents .
Physicochemical Properties
*Estimated values based on structural analogues.
Solubility Trends :
- The carboxymethoxy group improves solubility in polar aprotic solvents (e.g., DMSO) compared to 4-bromobenzoic acid, which is predominantly soluble in ethanol or acetone .
- Compounds with hydroxyl or additional carboxylic acid groups (e.g., 4-bromo-2-(hydroxymethyl)benzoic acid) exhibit higher water solubility .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 4-Bromo-2-(carboxymethoxy)benzoic acid, and how is reaction progress monitored?
- Methodological Answer : The synthesis typically starts with 4-bromobenzoic acid derivatives. For example, analogous compounds like 4-Bromo-3-(2,2-difluoroethoxy)benzoic acid are synthesized via nucleophilic substitution using reagents such as 2,2-difluoroethanol under reflux in polar solvents (e.g., DMF or THF) . Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of starting materials and emergence of the product .
Q. Which analytical techniques are most effective for confirming purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Provides detailed information on proton and carbon environments, confirming substitution patterns.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves atomic-level structural details using programs like SHELXL for refinement .
- HPLC : Quantifies purity (>95% is typical for research-grade compounds) .
Q. How should safety protocols be designed for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : Store in a cool, dry place away from oxidizing agents, as brominated compounds may release corrosive HBr under heat .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural characterization?
- Methodological Answer :
- Complementary Techniques : Combine NMR with X-ray crystallography to resolve ambiguities. For example, SHELX software can refine crystallographic data to confirm bond angles and distances, while NMR can validate dynamic solution-phase behavior .
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
Q. What strategies optimize regioselectivity in substitution reactions involving the carboxymethoxy group?
- Methodological Answer :
- Solvent Choice : Polar solvents (e.g., DMSO) stabilize ionic intermediates, enhancing nucleophilic attack at the 2-position .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) can direct cross-coupling reactions to specific sites.
- Temperature Control : Lower temperatures (-78°C to 0°C) reduce side reactions in sensitive substitutions .
Q. How can computational methods predict biological activity or binding interactions of derivatives?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model interactions with biological targets (e.g., enzymes or receptors). For example, derivatives of brominated benzoic acids have been studied for enzyme inhibition .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) analyses correlate structural features (e.g., electronegativity of substituents) with activity .
Properties
Molecular Formula |
C9H7BrO5 |
---|---|
Molecular Weight |
275.05 g/mol |
IUPAC Name |
4-bromo-2-(carboxymethoxy)benzoic acid |
InChI |
InChI=1S/C9H7BrO5/c10-5-1-2-6(9(13)14)7(3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) |
InChI Key |
DMHUEUPNHIZKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(=O)O)C(=O)O |
Origin of Product |
United States |
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